molecular formula C5H7N B1617766 Methallyl cyanide CAS No. 4786-19-0

Methallyl cyanide

Cat. No.: B1617766
CAS No.: 4786-19-0
M. Wt: 81.12 g/mol
InChI Key: OIQDAVBXDLGCID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

. It is a colorless liquid with a pungent odor and is used in various chemical synthesis processes. Methallyl cyanide is a nitrile, which means it contains a cyano group (-CN) attached to an alkyl group.

Preparation Methods

Methallyl cyanide can be synthesized through several methods. One common method involves the chlorination of isobutene to produce isobutene chloride, which is then hydrolyzed under alkaline conditions to generate methallyl alcohol. This alcohol is subsequently dehydrated to form this compound . Another method involves the reaction of methallyl chloride with sodium cyanide in the presence of a phase transfer catalyst .

Properties

IUPAC Name

3-methylbut-3-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N/c1-5(2)3-4-6/h1,3H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIQDAVBXDLGCID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80197306
Record name Methallyl cyanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80197306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

81.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4786-19-0
Record name 3-Methyl-3-butenenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4786-19-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methallyl cyanide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004786190
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methallyl cyanide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163366
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methallyl cyanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80197306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METHALLYL CYANIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MJF04I7OGH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methallyl cyanide
Reactant of Route 2
Methallyl cyanide
Reactant of Route 3
Reactant of Route 3
Methallyl cyanide
Reactant of Route 4
Reactant of Route 4
Methallyl cyanide
Reactant of Route 5
Methallyl cyanide
Reactant of Route 6
Reactant of Route 6
Methallyl cyanide
Customer
Q & A

Q1: What is Methallyl Cyanide and how does it contribute to the flavor of rapeseed oil?

A: this compound (3-Methyl-3-butenenitrile) is a volatile organic compound belonging to the nitrile group. It is a significant contributor to the characteristic flavor of rapeseed oil, often described as pungent or nutty. It originates from the degradation of glucosinolates, natural components found in rapeseed, during the oil extraction process [, , , , , ].

Q2: How does microwave pretreatment of rapeseeds impact the levels of this compound in the extracted oil?

A: Research has shown that microwave pretreatment of rapeseeds prior to oil extraction significantly reduces the amount of the pungent compound 4-isothiocyanato-1-butene while increasing the concentration of this compound, which possesses a less pungent profile. This alteration leads to a more desirable flavor profile in the final rapeseed oil product [].

Q3: Can geographical origin influence the concentration of this compound in rapeseed oil?

A: Yes, studies comparing volatile profiles of rapeseed oils from different regions have found variations in this compound content. This suggests that geographical origin, likely influenced by variations in cultivars and environmental factors, plays a role in the final flavor profile of the oil [].

Q4: What analytical techniques are commonly used to identify and quantify this compound in rapeseed oil?

A: Gas chromatography-mass spectrometry (GC-MS) is widely employed for identifying and quantifying this compound in rapeseed oil. The technique is often paired with headspace solid-phase microextraction (HS-SPME) for efficient sample preparation [, , , ]. Flash gas chromatography (GC) electronic nose systems have also been explored as a potential method for identifying the geographical origin of flavored rapeseed oil based on its volatile profile, which includes this compound [].

Q5: What other volatile compounds, besides this compound, contribute significantly to the overall flavor profile of rapeseed oil?

A5: Apart from this compound, other key volatile compounds that significantly influence the flavor of rapeseed oil include:

  • Glucosinolate degradation products: 4-(methylthio)-butanenitrile, 3-phenyl propionitrile, 4-isothiocyanato-1-butene, 5-cyano-1-pentene, benzenepropanenitrile, 2-Phenylethyl isothiocyanate, and allyl isothiocyanate. [, , , , ]
  • Aldehydes: Nonanal, 3-furaldehyde, 5-methyl-2-furancarboxaldehyde, 2,4-heptadienal, (E,E)-2,4-decadienal, benzaldehydroxy-3,5-demethoxy [, , ]
  • Alcohols: 1,5-hexadien-3-ol, 2-furanmethanol [, ]
  • Pyrazines: 2,5-dimethyl-pyrazine, 2,6-dimethyl-pyrazine, 3-ethyl-2,5-methylpyrazine [, , ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.